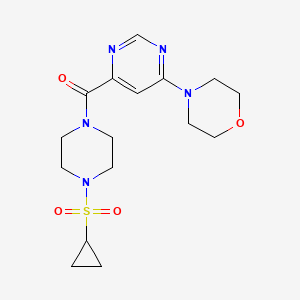![molecular formula C11H14ClN3 B2567671 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride CAS No. 828914-68-7](/img/no-structure.png)
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride, or 2PHPT, is an organic compound with a wide variety of applications in scientific research. It is a member of the triazole family, and is found in many organic and inorganic compounds. 2PHPT is a colorless, crystalline solid with a melting point of 165.6°C and a boiling point of 233°C. Its chemical formula is C7H10ClN3, and it has a molecular weight of 181.6 g/mol. 2PHPT is a versatile compound that can be synthesized in a variety of ways, and is used in a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
Conversion of α-Haloaldehydes into Acylating Agents
This compound can be used as a reagent for the conversion of α-haloaldehydes into acylating agents via a catalyzed internal redox reaction .
Reduction of Styryl and Propargylic Alcohols
It can also be used as a reagent for the reduction of styryl and propargylic alcohols .
Catalyst for the Synthesis of 3-Substituted Phthalides
This compound can act as a catalyst for the synthesis of 3-substituted phthalides .
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives are biologically active scaffolds that contain pyrrole and pyrazine rings . This compound could potentially be used in the synthesis of these derivatives.
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold have exhibited antimicrobial activity . This compound could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory activity . This compound could potentially be used in the development of new anti-inflammatory drugs.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves the reaction of 2-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline with sodium azide and hydrazine hydrate, followed by quaternization with methyl iodide and chlorination with thionyl chloride.", "Starting Materials": [ "2-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline", "sodium azide", "hydrazine hydrate", "methyl iodide", "thionyl chloride" ], "Reaction": [ "Step 1: 2-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline is reacted with sodium azide and hydrazine hydrate in a solvent such as ethanol to form 2-phenyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazole.", "Step 2: The resulting pyrrolo[2,1-c][1,2,4]triazole is quaternized with methyl iodide in a solvent such as acetonitrile to form 2-phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium iodide.", "Step 3: The iodide salt is then treated with thionyl chloride in a solvent such as dichloromethane to form the desired product, 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride." ] } | |
Número CAS |
828914-68-7 |
Nombre del producto |
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride |
Fórmula molecular |
C11H14ClN3 |
Peso molecular |
223.7 |
Nombre IUPAC |
2-phenyl-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6H,4,7-9H2;1H |
Clave InChI |
FRPZAASMSPGXLF-UHFFFAOYSA-N |
SMILES |
C1CC2=[N+](C1)CN(N2)C3=CC=CC=C3.[Cl-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)
![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)
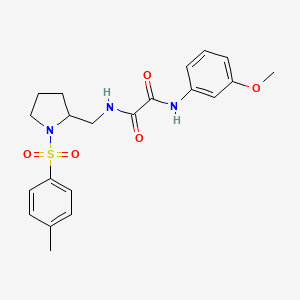
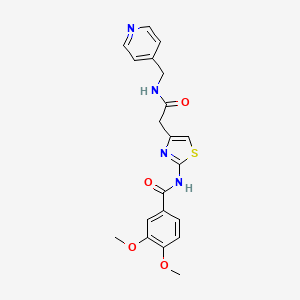
![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

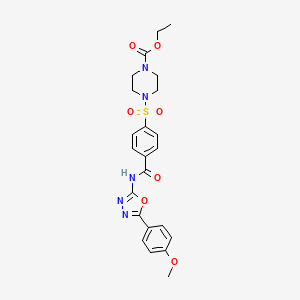
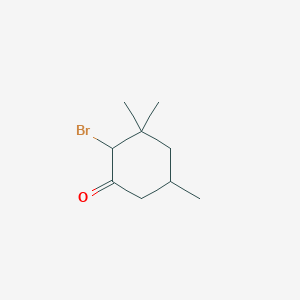
![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)

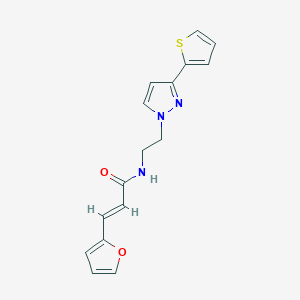

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)
